![molecular formula C18H22F6O4Ru B6308282 Bis(1,1,1-trifluoro-2,4-pentanedionato)(1,5-cyclooctadiene)ruthenium(II), 98% CAS No. 38704-78-8](/img/structure/B6308282.png)
Bis(1,1,1-trifluoro-2,4-pentanedionato)(1,5-cyclooctadiene)ruthenium(II), 98%
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Overview
Description
Bis(1,1,1-trifluoro-2,4-pentanedionato)(1,5-cyclooctadiene)ruthenium(II), or Ru(dppf)2(cod), is an organometallic compound with a ruthenium(II) center and two dppf and two cod ligands. It is a colorless crystalline solid with a melting point of 206°C and a boiling point of 280°C. It is soluble in organic solvents such as chloroform, methanol, and acetone. Ru(dppf)2(cod) has been widely used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Preparation of Complexes
The ligands used in the preparation of MFCD30187946 are the anions of 2,4-pentanedione and a partly fluorinated analog, 1,1,1-trifluoro-2,4-pentanedione . These ligands form especially stable and useful chelate complexes with a large variety of metals .
Synthesis of Derivatives
1,1,1-Trifluoro-2,4-pentanedione has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives . Given the presence of 1,1,1-trifluoro-2,4-pentanedione in MFCD30187946, it could potentially be used in similar synthetic applications.
Study of Volatile Isomers
The study of volatile isomers of similar complexes of platinum (II) with the pivaloyltrifluoroacetonate ion has been reported . MFCD30187946 could potentially be used in similar studies to understand the structure and properties of its volatile isomers.
Mechanism of Action
Target of Action
Ruthenium complexes are known to interact with various biological targets, including dna and proteins . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.
Mode of Action
One source suggests that ruthenium complexes can form a complex with a drug molecule, which then binds to a target molecule. The complex then releases the drug molecule, which binds to the target molecule and exerts its effects.
Biochemical Pathways
Ruthenium complexes are known to interfere with various biochemical processes, including dna replication and protein function .
Action Environment
The action, efficacy, and stability of MFCD30187946 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . For instance, the compound is described as a red-brown low melting solid, and its physical characteristics include a boiling point of 120-160/1 mm .
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C5H5F3O2.Ru/c1-2-4-6-8-7-5-3-1;2*1-3(9)2-4(10)5(6,7)8;/h1-2,7-8H,3-6H2;2*2,10H,1H3;/b2-1-,8-7-;2*4-2-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQQYGIHTTYFDV-AXUKAOTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.C1CC=CCCC=C1.[Ru] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.C1/C=C\CC/C=C\C1.[Ru] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6O4Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
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